Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate
Description
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate |
InChI |
InChI=1S/C8H15NO4/c1-11-7(10)4-8(9)5-12-2-3-13-6-8/h2-6,9H2,1H3 |
InChI Key |
BVWFGCXEIDVGPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(COCCOC1)N |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,4-Dioxepane Ring
The 1,4-dioxepane ring can be synthesized via cyclization reactions involving diols and dihalides or through ring expansion strategies starting from smaller cyclic ethers.
Cyclization Approach: A common method involves the reaction of a suitable diol (e.g., ethylene glycol derivatives) with a bifunctional electrophile such as a halogenated acetate derivative, under basic conditions to promote intramolecular cyclization forming the dioxepane ring.
Ring Expansion: Alternatively, ring expansion of tetrahydrofuran or tetrahydropyran derivatives through nucleophilic substitution or rearrangement can yield the 1,4-dioxepane core.
For example, ethylene glycol and 1,3-dihalopropane derivatives can be reacted to form the 1,4-dioxepane skeleton with high selectivity.
Introduction of the Amino Group at the 6-Position
The amino substituent at the 6-position of the dioxepane ring is typically introduced by:
Nucleophilic Substitution: Starting from a 6-halo-1,4-dioxepane intermediate, nucleophilic substitution with an amine or ammonia source installs the amino group.
Reductive Amination: Alternatively, carbonyl precursors at the 6-position can be converted to amino groups via reductive amination using ammonia or amine reagents with reducing agents like sodium cyanoborohydride.
Protection/Deprotection Strategies: To avoid side reactions, the amino group is often introduced as a protected amine (e.g., Boc-protected), which is later deprotected under acidic conditions.
Esterification to Form Methyl Acetate Substituent
The methyl acetate moiety can be introduced by:
Direct Esterification: Reacting the free acid form of 2-(6-amino-1,4-dioxepan-6-yl)acetic acid with methanol under acidic or catalytic conditions.
Use of Methyl Ester Precursors: Alternatively, starting from methyl 2-bromoacetate or methyl 2-chloroacetate, nucleophilic substitution with the amino-dioxepane intermediate can furnish the target methyl ester directly.
Representative Synthetic Procedure (Literature-Based)
A detailed synthetic sequence adapted from related 1,4-oxazepane and dioxepane derivatives in patent WO2012046882A1 and medicinal chemistry literature includes:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc-protection of amino acid methyl ester (e.g., (R)-2-phenylglycine methyl ester) | Di-tert-butyl dicarbonate (Boc2O), DIPEA, DCM, 0 °C to RT | ~100% | Protects amino group for further reactions |
| 2 | O-Alkylation of Boc-protected intermediate with alkyl alcohol (e.g., 4-methylpentanol) | Mitsunobu reaction (PPh3, DEAD), THF, RT, overnight | 50-76% | Introduces alkoxy substituent |
| 3 | Reduction of methyl ester to alcohol | NaBH4, LiCl, EtOH/THF, 0 °C to RT | Quantitative | Converts ester to primary alcohol |
| 4 | Boc deprotection | 4 M HCl in dioxane, DCM, RT, overnight | Quantitative | Frees amino group |
| 5 | Cyclization to form 1,4-dioxepane ring | Intramolecular cyclization via base-promoted reaction or Mitsunobu conditions | Variable | Forms 7-membered dioxepane ring |
| 6 | Introduction of methyl acetate group | Esterification or nucleophilic substitution with methyl bromoacetate | Variable | Finalizes methyl ester functionality |
This synthetic outline is consistent with methods used for related compounds and allows for structural diversity by varying the alkyl substituents and protecting groups.
Data Tables from Related Studies
Reaction Yields and Conditions Summary
Physicochemical Properties (Related Analogues)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Characterization Methods | |
|---|---|---|---|---|---|
| Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate | C8H15NO4 | 189.21 | >95 | 1H NMR, 13C NMR, HRMS, HPLC |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the chemical structure, especially the ring formation and substitution pattern.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC): Ensures compound purity above 95%.
Thin Layer Chromatography (TLC): Monitors reaction progress.
These methods are standard for verifying the successful synthesis of this compound and related compounds.
Summary of Research Findings and Considerations
The preparation of this compound involves a modular approach allowing variations in the alkoxy substituent and amino group protection.
Mitsunobu reactions are frequently employed for O-alkylation steps, enabling the introduction of diverse alkyl chains.
Boc protection/deprotection strategies are critical for handling the amino functionality during multi-step synthesis.
Reduction of esters to alcohols and subsequent cyclization steps are carefully controlled to form the 1,4-dioxepane ring.
Final methyl ester formation is achieved either by esterification or nucleophilic substitution, depending on the synthetic route.
Yields vary depending on the specific reagents and conditions but generally range from moderate to high in well-optimized protocols.
Analytical characterization confirms the structure and purity of the final compound, ensuring suitability for further pharmacological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate and analogous compounds from the literature:
Structural and Functional Insights:
Amino-Dioxepane vs. Nitrophenyl (): The nitro group in Methyl 2-(3-nitrophenyl)acetoacetate increases electrophilicity, facilitating cyclocondensation reactions with amino uracils to form pyrido[2,3-d]pyrimidines .
Supramolecular Interactions (): Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate exhibits intramolecular O–H⋯N hydrogen bonds and offset π-π interactions in its crystal structure . The amino-dioxepane analog could display similar H-bonding but with greater conformational flexibility due to the seven-membered ring, possibly leading to distinct crystal packing or solubility profiles.
Sulfur-Containing Analogs () :
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate incorporates a thioether and thietane group, which may enhance metal coordination or alter redox properties compared to the oxygen-rich dioxepane system . The ethyl ester group might also confer slower hydrolysis rates relative to methyl esters.
Aromatic vs. Heterocyclic Systems (): Methyl 2-phenylacetoacetate’s phenyl group contributes to lipophilicity, making it a precursor for psychoactive compounds like amphetamines . The amino-dioxepane moiety, however, introduces polarity and hydrogen-bonding capacity, which could reduce blood-brain barrier penetration but improve aqueous solubility.
Research Findings and Implications
- Reactivity: The amino group in the dioxepane ring may participate in Schiff base formation or act as a directing group in metal-catalyzed reactions, contrasting with the nitro group’s electron-withdrawing effects in nitrophenyl analogs .
- Crystallography: Compounds like Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate demonstrate the importance of H-bonding and π-interactions in crystal engineering . The target compound’s amino and ether oxygens could enable similar or novel supramolecular architectures.
- Biological Interactions: Sulfur-containing analogs () highlight the role of heteroatoms in modulating pharmacokinetics, suggesting that the amino-dioxepane system might offer improved metabolic stability over thioether derivatives .
Biological Activity
Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate is a compound that has garnered interest in various biological applications due to its structural characteristics and potential therapeutic effects. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound features a dioxepane ring that contributes to its biological activity. The presence of an amino group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Anticancer Potential :
-
Neuroprotective Effects :
- Research indicates that certain derivatives of dioxepane compounds may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Antiplatelet Activity
A study investigating the antiplatelet effects of dioxepane derivatives revealed that certain modifications led to significant inhibition of platelet aggregation. This was linked to the compound's ability to inhibit Cox-1 activity, suggesting potential applications in cardiovascular diseases .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that this compound analogs could induce apoptosis through Bcl-2 inhibition. These findings highlight the compound's potential as a lead for developing anticancer therapies targeting apoptosis pathways .
Case Study 3: Neuroprotection
Research on neuroprotective properties indicated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to enhance intracellular signaling pathways related to cell survival .
Q & A
Q. What are the common synthetic routes for Methyl 2-(6-amino-1,4-dioxepan-6-yl)acetate?
The compound can be synthesized via multicomponent reactions, such as the Hantzsch synthesis, which involves condensation of methyl acetoacetate derivatives with amino-containing heterocycles. For instance, methyl 2-(3-nitrophenyl)acetoacetate reacts with 6-amino-1,3-dimethyluracil under reflux in ethanol to form pyrido[2,3-d]pyrimidine derivatives, highlighting the utility of acetoacetate intermediates in constructing complex heterocycles .
Q. How is X-ray crystallography employed to determine its molecular structure?
X-ray crystallography is critical for resolving bond angles, torsional conformations, and hydrogen-bonding networks. For related compounds, data collection using CuKα radiation (λ = 1.54184 Å) and refinement via SHELX programs (e.g., SHELXL for small-molecule refinement) are standard. Asymmetric units are analyzed for non-covalent interactions, such as N–H⋯O hydrogen bonds, which stabilize crystal packing .
Q. What safety protocols are recommended for handling this compound?
Safety measures include:
- Skin protection : Use nitrile gloves inspected for integrity; employ proper glove removal techniques to avoid contamination .
- Respiratory protection : Use fume hoods when handling powders or volatile derivatives.
- Waste disposal : Follow institutional guidelines for organic waste containing nitro or cyano groups, which may require neutralization prior to disposal .
Advanced Research Questions
Q. How can non-covalent interactions in its crystal structure inform drug design?
Hydrogen-bonding patterns (e.g., N–H⋯O) and π-π stacking interactions observed in crystallographic data (e.g., C2/c space group with β = 132.8°) reveal potential binding motifs. For example, planar aromatic systems in related compounds facilitate interactions with enzyme active sites, guiding the design of inhibitors or probes .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies in bond lengths or conformations may arise due to dynamic effects in solution (NMR) versus static crystal environments. Cross-validate using:
- DFT calculations : Compare experimental geometries with optimized gas-phase structures .
- Variable-temperature XRD : Assess thermal motion to distinguish static disorder from dynamic flexibility .
Q. What computational methods complement experimental characterization?
- Thermochemical data : Calculate formation enthalpies (ΔfH) to predict stability and reactivity .
- Molecular docking : Screen for binding affinity to biological targets (e.g., enzymes) using software like AutoDock.
- Spectroscopic simulation : Match experimental IR/NMR peaks with DFT-derived vibrational frequencies or chemical shifts .
Q. How to design derivatives for probing biological activity?
- Functional group modulation : Introduce fluorophores (e.g., nitro or cyano groups) for tracking cellular uptake .
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents on the dioxepane ring and assess antimicrobial or anti-inflammatory activity using in vitro assays .
Q. What challenges arise in scaling up synthesis for research applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
